lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a ruthenium-based metal complex . It has a molecular weight of 865.49 . The compound is in powder form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

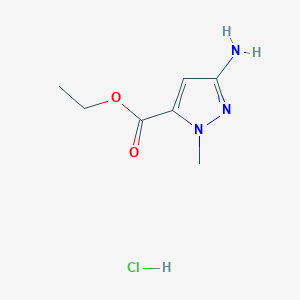

The InChI code for the compound is1S/3C8H6N4.2F6P.Ru/c3*1-3-11-7 (5-9-1)8-6-10-2-4-12-8;2*1-7 (2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 865.49 .Wissenschaftliche Forschungsanwendungen

Proton-Controlled Intramolecular Communication in Dinuclear Ruthenium Complexes

Research on dinuclear ruthenium polypyridyl complexes, including the lambda2-ruthenium(2+) ion, demonstrates their capacity to act as proton-driven three-way molecular switches. These complexes exhibit intramolecular communication between metal centers, modulated by the protonation state of the bridging ligands. This property is leveraged in applications involving electrochemical or luminescence techniques for molecular switching operations (Di Pietro et al., 2002).

Photophysical and Photochemical Properties of Ruthenium Complexes

Hexanuclear ruthenium(II) bis(2,2′-bipyridyl) complexes with specific ligands have been studied for their significant photophysical and photochemical properties. These properties are influenced by factors like protonation and the mode of binding of Ru(bpy)2 groups to the ligand. The complexes exhibit interesting behaviors like luminescence shifts and redox potential variations upon protonation, which are crucial for understanding their applications in light-harvesting and catalytic processes (Lempers et al., 1994).

Electrochemical and Emission Properties of Ruthenium Polypyridyl Complexes

The synthesis of ruthenium(II) and osmium(II) polypyridyl complexes with asymmetric ligands has been investigated, revealing distinct electrochemical and emission properties. These properties are indicative of their potential applications in electronic devices and sensors, where the manipulation of electronic properties is essential (Browne et al., 2002).

Luminescent and Electropolymerizable Ruthenium Complexes

Ruthenium complexes with certain ligands are known for their luminescent properties and have been studied for potential OLED/PLED applications. These complexes can be polymerized to form conducting metallopolymers, which are of interest for developing new materials for electronic and light-emitting applications (Keskin et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is involved in water oxidation catalysis . The compound is part of a class of ruthenium complexes that have been synthesized and investigated for their water oxidation catalytic properties .

Mode of Action

The compound interacts with its targets through a process involving electron transfer reactions . The spin-allowed metal–ligand charge transfer (MLCT) transitions are particularly important in this interaction . The compound’s mode of action is also influenced by its structure, which allows for the coordination of water molecules in certain states .

Biochemical Pathways

The compound affects the biochemical pathway of water oxidation. This process involves a proton-coupled two-electron, two-proton process with the formation of an Ru(IV)O moiety, followed by one electron oxidation and water nucleophilic attack . The compound’s role in this pathway contributes to its function as a water oxidation catalyst .

Result of Action

The result of the compound’s action is the enhancement of the water oxidation process . This can be quantified in terms of turnover number (TON) and turnover frequency (TOF), which are higher for this compound than for some benchmark species .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other substances . For example, the water oxidation process it catalyzes has been investigated at pH less than 8

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) involves the reaction of ruthenium(II) chloride hydrate with tris(2-(pyrazin-2-yl)pyrazine) and bis(hexafluoro-lambda5-phosphanuide) in the presence of a reducing agent.", "Starting Materials": [ "Ruthenium(II) chloride hydrate", "Tris(2-(pyrazin-2-yl)pyrazine)", "Bis(hexafluoro-lambda5-phosphanuide)", "Reducing agent" ], "Reaction": [ "Dissolve ruthenium(II) chloride hydrate in a solvent such as water or ethanol.", "Add tris(2-(pyrazin-2-yl)pyrazine) and bis(hexafluoro-lambda5-phosphanuide) to the solution.", "Add a reducing agent such as sodium borohydride or hydrazine hydrate to the solution.", "Stir the solution at room temperature for several hours.", "Filter the solution to remove any solid impurities.", "Concentrate the solution under reduced pressure to obtain the product as a solid." ] } | |

CAS-Nummer |

80907-56-8 |

Produktname |

lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) |

Molekularformel |

C24H18F12N12P2Ru |

Molekulargewicht |

865.5 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.